Diaphen - 6699-38-3

Diaphen

Catalog Number: EVT-1548383
CAS Number: 6699-38-3
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diphenhydramine hydrochloride is derived from diphenylmethanol and belongs to the class of ethanolamines. Its chemical formula is C₁₈H₂₃N, and it is often administered in its hydrochloride salt form (C₁₈H₂₃ClN) for better solubility and stability in pharmaceutical formulations . It is classified as a first-generation antihistamine due to its sedative effects and ability to cause drowsiness.

Synthesis Analysis

Methods and Technical Details

The synthesis of diphenhydramine can be achieved through several methods. A prominent approach involves the reaction of benzhydrol with dimethylaminoethanol in the presence of a suitable activating agent such as tosyl chloride or mesyl chloride. This method allows for the formation of diphenhydramine via an intermediate step that involves mesylation or tosylation of benzhydrol .

Recent advancements have introduced continuous-flow synthesis techniques that enhance efficiency and yield. Using microreactors, researchers have optimized conditions such as temperature and residence time to improve product formation rates. Mass spectrometry plays a crucial role in monitoring these reactions in real-time, allowing for rapid screening of reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of diphenhydramine features two phenyl rings connected by a central carbon atom with a dimethylamino group attached. Its structural representation can be summarized as follows:

  • Chemical Formula: C₁₈H₂₃N
  • Molecular Weight: 255.38 g/mol
  • Structural Diagram:
    Diphenhydramine C6H5C(C6H5)N(CH3)2\text{Diphenhydramine }C_6H_5-C(C_6H_5)-N(CH_3)_2

Diphenhydramine exhibits a planar structure due to the conjugation between the phenyl rings, which contributes to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Diphenhydramine undergoes various chemical reactions that are significant in both synthetic applications and metabolic processes. The primary reactions include:

  • Acylation Reactions: Diphenhydramine can react with acyl chlorides to form acylated derivatives, which may enhance its therapeutic properties.
  • Dealkylation: In metabolic pathways, diphenhydramine can be dealkylated to yield less active metabolites.

The reaction conditions typically involve basic or acidic media depending on the desired product .

Mechanism of Action

Process and Data

Diphenhydramine exerts its effects by antagonizing histamine H1 receptors. By blocking these receptors, it prevents histamine from exerting its effects on target tissues, thereby alleviating allergic symptoms. This mechanism also leads to sedation due to the compound's ability to cross the blood-brain barrier.

The binding affinity of diphenhydramine for H1 receptors has been studied extensively, showing that it competes effectively with histamine at physiological concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 120-122 °C
  • Solubility: Soluble in water (as hydrochloride), ethanol, and chloroform.

Chemical Properties

  • pKa Value: Approximately 9.2 (indicating it is a weak base)
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Diphenhydramine has diverse applications beyond its use as an antihistamine:

  • Allergy Treatment: Commonly prescribed for allergic reactions.
  • Insomnia Management: Utilized as a short-term sleep aid due to its sedative effects.
  • Motion Sickness Prevention: Effective in preventing nausea associated with motion sickness.
  • Research Applications: Used in studies related to sleep disorders and histamine receptor functions.
Introduction to Diphenhydramine: Pharmacological Significance

Historical Development of Diphenhydramine in Medicinal Chemistry

Diphenhydramine emerged from systematic structure-activity relationship studies conducted by George Rieveschl at the University of Cincinnati in the 1940s. Patented in 1943 and introduced clinically in 1946 by Parke-Davis (marketed as Benadryl®), it represented the first therapeutically viable alternative to early antihistaminic compounds that exhibited excessive toxicity or inadequate efficacy. This breakthrough occurred during an era when medications were not subjected to the rigorous efficacy and safety standards applied to contemporary pharmaceuticals, which partially explains its subsequent complex safety profile [1] [7].

The compound's initial approval pathway was facilitated by its demonstrable efficacy in allergic conditions and urticaria – therapeutic areas with previously limited options. Its transition from prescription-only to over-the-counter (OTC) status in numerous global markets (including the United States in the 1980s and Canada under varied scheduling) significantly expanded its accessibility while simultaneously reducing clinician oversight of its use patterns. This regulatory evolution established diphenhydramine as one of the most widely recognized self-medication products worldwide, cementing its position in consumer healthcare through extensive brand recognition [7] [9].

Table 1: Historical Milestones in Diphenhydramine Development

YearMilestoneSignificance
1943Patent filed by George RieveschlFirst viable H1-antihistamine structure identified
1946Initial clinical introduction (Benadryl®)Provided alternative to toxic early antihistamines
1980sOTC status in USAGreatly expanded consumer accessibility
2008Pediatric restriction (cough/cold)Regulatory response to safety concerns in children
2020FDA warning on high-dose challengesSocial media-driven misuse concerns addressed

Classification Within Antihistamine and Anticholinergic Drug Taxonomies

Diphenhydramine occupies a unique dual position in pharmacological classification systems:

  • First-Generation Ethanolamine H1-Antihistamine: As a prototypical member of the ethanolamine derivative class, diphenhydramine exhibits highly lipophilic properties that facilitate rapid blood-brain barrier penetration. This distinguishes it fundamentally from second-generation antihistamines designed for peripheral restriction. Its mechanism involves functioning as an inverse agonist at histamine H1-receptors rather than a simple antagonist – stabilizing the inactive conformation of the receptor and thereby inhibiting basal signaling activity. This action occurs in both peripheral tissues (respiratory smooth muscle, vascular endothelium) and central nervous system neurons, explaining its combined anti-allergic and sedative effects [1] [3] [2].

  • Potent Anticholinergic Agent: Beyond histaminergic blockade, diphenhydramine demonstrates significant affinity for muscarinic acetylcholine receptors (particularly M2 subtypes), functioning as a competitive antagonist at these sites. This antimuscarinic activity reaches approximately 50% of the potency of dedicated anticholinergics like atropine, explaining its historical utility in drug-induced parkinsonism and extrapyramidal symptom management. The structural basis for this polypharmacology lies in the similarity between histamine H1 and muscarinic acetylcholine receptor structures, enabling cross-reactivity that characterizes first-generation antihistamines [3] [2].

Table 2: Receptor Interaction Profile of Diphenhydramine

Receptor TypeAffinity (Ki nM)Primary ActionTherapeutic Consequence
Histamine H19.6-16 nMInverse agonistAllergy symptom relief
Muscarinic M180-100 nMCompetitive antagonistAnticholinergic effects
Muscarinic M290-120 nMCompetitive antagonistAnti-tremor activity
Sodium channelsVariableIntracellular blockadeLocal anesthetic effects
Sigma receptorsResearch phaseLigand activityInvestigational antiviral potential

Role in Modern Therapeutics: Scope and Limitations

Despite the proliferation of second-generation antihistamines, diphenhydramine maintains specific therapeutic roles while facing increasing scrutiny regarding its limitations:

  • Allergic Conditions: Diphenhydramine remains clinically utilized for acute allergic presentations, particularly in emergency settings where its parenteral formulation provides rapid symptom relief. However, the Canadian Society of Allergy and Clinical Immunology and international guidelines increasingly recommend against first-line use due to unfavorable risk-benefit profiles compared to second-generation alternatives. Its ongoing utility exists primarily for: (1) adjunctive management of anaphylaxis (after epinephrine administration and stabilization of cardiovascular status); (2) management of breakthrough urticaria during biologic therapy; and (3) scombroid fish poisoning – a histamine toxicity syndrome requiring potent H1-blockade [1] [3] [12].

  • Insomnia Management: Despite widespread OTC use as a sleep aid, evidence increasingly challenges this application. The American Academy of Sleep Medicine explicitly recommends against diphenhydramine for insomnia management (2017 guidelines) due to poor efficacy evidence and low quality of supporting studies. Network meta-analyses (2022) reveal minimal evidence to inform its use relative to dedicated hypnotics. Tolerance develops rapidly to its sedative effects, while anticholinergic burdens persist, creating an unfavorable risk profile, particularly in elderly populations where it is classified as a high-risk medication [1] [3] [9].

  • Novel Therapeutic Investigations:

  • Movement Disorders: Diphenhydramine retains niche utility for acute dystonic reactions induced by dopamine-blocking agents and as an alternative for mild parkinsonism in patients intolerant of stronger antiparkinsonian drugs. The mechanism involves primarily central antimuscarinic activity rather than antihistaminic effects [1] [3].
  • Antiviral Applications: Emerging research identifies diphenhydramine as a sigma receptor ligand with potential antiviral properties against SARS-CoV-2. In vitro studies demonstrate that diphenhydramine combined with lactoferrin reduces SARS-CoV-2 replication by 99%. In vivo studies using K18-hACE2 transgenic mouse models show improved survival rates and weight rebound following infection when treated with this combination. The proposed mechanism involves disruption of ER-derived replication vesicles rather than direct virucidal activity – a potentially variant-agnostic approach relevant to evolving coronavirus threats [4].

Table 3: COVID-19 Related Research on Diphenhydramine-Lactoferrin Combination

Study ModelInterventionKey FindingProposed Mechanism
In vitroDiphenhydramine + Lactoferrin99% viral replication reductionSigma receptor-mediated disruption of replication vesicles
K18-hACE2 miceSingle agentsMinimal survival benefitInadequate monotherapy efficacy
K18-hACE2 miceDPH-LF CombinationImproved survival, weight reboundImmunomodulation + viral replication inhibition
Clinical EHR dataAntihistamine usersReduced SARS-CoV-2 positivitySigma receptor ligand activity
  • Limitations and Therapeutic Challenges: The pharmacological properties that enable diphenhydramine's clinical applications simultaneously impose significant limitations:
  • Receptor Selectivity Deficit: Its interaction with multiple receptor systems (histaminic, muscarinic, adrenergic, serotonergic) produces complex side effect constellations that limit dosing and chronic utility [9].
  • Central Nervous System Impairment: Significant cognitive and psychomotor dysfunction occurs even at therapeutic doses, with studies demonstrating impairment exceeding alcohol intoxication in driving simulation [9].
  • Tolerance Development: Rapid tachyphylaxis to sedative effects necessitates dose escalation for insomnia applications, increasing anticholinergic burden without efficacy maintenance [1] [3].
  • Comparative Efficacy Deficits: Contrary to popular perception, second-generation antihistamines exhibit equivalent or superior onset speeds (cetirizine achieves peak plasma concentration within 1 hour vs. diphenhydramine's 2-3 hours) and longer duration without receptor selectivity compromises [9].

The evolving therapeutic landscape positions diphenhydramine as a specialized agent rather than first-line therapy. Its applications are increasingly confined to acute settings requiring rapid intervention, short-term management where alternatives are contraindicated, and novel combinatory approaches under investigation. This transition reflects deeper understanding of its receptor polypharmacology and the superior risk-benefit profiles of therapeutic alternatives in most chronic conditions historically dominated by this pioneering antihistaminic agent [1] [5] [9].

Properties

CAS Number

6699-38-3

Product Name

Diaphen

IUPAC Name

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

ZASSLOPXOOJHFR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

diamifen
diaphen
diaphen monohydrochloride
diphenylchloroacetic acid-beta-diethylaminoethyl este

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.